2-Chloro-1-(chloromethoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the para position relative to the chloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene typically involves the chlorination of 4-nitrophenol followed by the introduction of a chloromethoxy group. One common method involves the reaction of 4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloride. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(chloromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted derivatives depending on the nucleophile used.
Reduction: The major product is 2-Chloro-1-(chloromethoxy)-4-aminobenzene.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Scientific Research Applications
2-Chloro-1-(chloromethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro and chloro). This makes it susceptible to nucleophilic attack. In biological systems, its mechanism would depend on the specific biochemical pathway it interacts with, which could involve binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane: Similar in structure but contains fluorine atoms.
2-Chloro-1,1,1-trimethoxyethane: Contains methoxy groups instead of nitro and chloromethoxy groups.
Uniqueness
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is unique due to the combination of nitro and chloromethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the nitro group makes it a versatile intermediate in organic synthesis, while the chloromethoxy group provides additional sites for chemical modification.
Properties
Molecular Formula |
C7H5Cl2NO3 |
---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-chloro-1-(chloromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2 |
InChI Key |
RMAJHPTVUDRCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.